1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane
Description
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a cyclohexane ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Properties
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVDLNYWSTZKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents, such as Umemoto’s reagents, which are known for their efficiency in introducing trifluoromethyl groups into organic compounds .
Industrial production methods often involve large-scale synthesis using similar radical trifluoromethylation techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form hydrocarbons.
Reagents and Conditions: Common reagents include trifluoromethyl triflate for trifluoromethylation and various oxidizing or reducing agents for other transformations.
Major products formed from these reactions include trifluoromethylated ethers and other fluorinated compounds .
Scientific Research Applications
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane involves the interaction of its functional groups with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their biological activity. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethylcyclopentane: Similar in structure but with a different ring size, affecting its chemical properties.
Trifluoromethylcyclohexanol: Contains a hydroxyl group instead of a bromomethyl group, leading to different reactivity and applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
